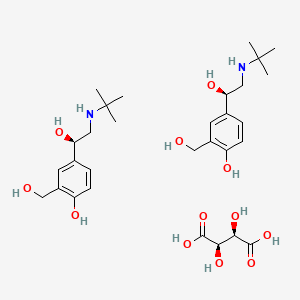

(R)-4-(2-(tert-Butylamino)-1-hydroxyethyl)-2-(hydroxy-methyl)phenol (2R,3R)-2,3-dihydroxysuccinate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le tartrate de lévalbutérol, également connu sous le nom de tartrate de lévosalbutamol, est un agoniste β2 adrénergique à action courte. Il est principalement utilisé dans le traitement de l'asthme et de la bronchopneumopathie obstructive chronique (BPCO). Ce composé est le ®-énantiomère du mélange racémique de salbutamol, ce qui signifie qu'il est la forme la plus active responsable des effets thérapeutiques .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse du tartrate de lévalbutérol implique la résolution du salbutamol racémique. Le processus comprend généralement les étapes suivantes :

Résolution du salbutamol racémique : Le mélange racémique de salbutamol est séparé en ses ®- et (S)-énantiomères à l'aide de techniques de résolution chirales.

Formation de lévalbutérol :

Méthodes de production industrielle : Dans les milieux industriels, la production de tartrate de lévalbutérol implique une résolution chirale à grande échelle suivie d'une réaction avec l'acide tartrique. Le processus est optimisé pour un rendement élevé et une pureté maximale, garantissant que le produit final répond aux normes pharmaceutiques .

Analyse Des Réactions Chimiques

Types de réactions : Le tartrate de lévalbutérol subit principalement les types de réactions suivants :

Oxydation : Le lévalbutérol peut être oxydé pour former divers produits d'oxydation.

Réduction : Les réactions de réduction peuvent convertir le lévalbutérol en ses dérivés alcooliques correspondants.

Substitution : Des réactions de substitution peuvent se produire aux groupes hydroxyle présents dans la molécule.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont utilisés.

Substitution : Des réactifs comme les halogénoalcanes et les chlorures d'acyle sont utilisés pour les réactions de substitution.

Principaux produits formés :

Produits d'oxydation : Diverses cétones et acides carboxyliques.

Produits de réduction : Dérivés alcooliques.

Produits de substitution : Dérivés alkylés et acylés.

4. Applications de la recherche scientifique

Le tartrate de lévalbutérol a un large éventail d'applications dans la recherche scientifique :

Chimie : Utilisé comme réactif chiral dans la synthèse asymétrique et les études de résolution chirale.

Biologie : Étudié pour ses effets sur les récepteurs β2 adrénergiques dans divers systèmes biologiques.

Médecine : Recherche approfondie pour ses effets thérapeutiques dans le traitement de l'asthme et de la BPCO.

Industrie : Utilisé dans le développement de thérapies par inhalation et d'autres formulations pharmaceutiques.

5. Mécanisme d'action

Le tartrate de lévalbutérol exerce ses effets en se liant sélectivement aux récepteurs β2 adrénergiques des cellules musculaires lisses des voies respiratoires. Cette liaison active l'adénylate cyclase, ce qui entraîne une augmentation de l'adénosine monophosphate cyclique (AMPc) intracellulaire. L'élévation des niveaux d'AMPc entraîne la relaxation du muscle lisse bronchique, ce qui atténue le bronchospasme et améliore le flux d'air .

Composés similaires :

Albutérol : Un mélange racémique de ®- et (S)-énantiomères. Le lévalbutérol est le ®-énantiomère et est plus sélectif pour les récepteurs β2 adrénergiques.

Épinéphrine : Un agoniste adrénergique non sélectif utilisé en cas d'urgence pour ses effets bronchodilatateurs rapides

Unicité du tartrate de lévalbutérol : Le tartrate de lévalbutérol est unique en raison de sa pureté énantiomérique, qui fournit une activation plus sélective des récepteurs β2 adrénergiques avec moins d'effets secondaires par rapport au mélange racémique d'albutérol. Cette sélectivité en fait un choix privilégié pour les patients qui présentent des effets indésirables avec l'albutérol racémique .

Applications De Recherche Scientifique

Levalbuterol tartrate has a wide range of applications in scientific research:

Chemistry: Used as a chiral reagent in asymmetric synthesis and chiral resolution studies.

Biology: Studied for its effects on β2 adrenergic receptors in various biological systems.

Medicine: Extensively researched for its therapeutic effects in asthma and COPD treatment.

Industry: Utilized in the development of inhalation therapies and other pharmaceutical formulations.

Mécanisme D'action

Levalbuterol tartrate exerts its effects by selectively binding to β2 adrenergic receptors on airway smooth muscle cells. This binding activates adenylate cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). The elevated cAMP levels result in the relaxation of bronchial smooth muscle, thereby alleviating bronchospasm and improving airflow .

Comparaison Avec Des Composés Similaires

Albuterol: A racemic mixture of ®- and (S)-enantiomers. Levalbuterol is the ®-enantiomer and is more selective for β2 adrenergic receptors.

Epinephrine: A non-selective adrenergic agonist used in emergency situations for its rapid bronchodilatory effects

Uniqueness of Levalbuterol Tartrate: Levalbuterol tartrate is unique due to its enantiomeric purity, which provides more selective β2 adrenergic receptor activation with fewer side effects compared to the racemic mixture of albuterol. This selectivity makes it a preferred choice for patients who experience adverse effects with racemic albuterol .

Propriétés

Numéro CAS |

661464-94-4 |

|---|---|

Formule moléculaire |

C30H48N2O12 |

Poids moléculaire |

628.7 g/mol |

Nom IUPAC |

4-[(1R)-2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol;(2R,3R)-2,3-dihydroxybutanedioic acid |

InChI |

InChI=1S/2C13H21NO3.C4H6O6/c2*1-13(2,3)14-7-12(17)9-4-5-11(16)10(6-9)8-15;5-1(3(7)8)2(6)4(9)10/h2*4-6,12,14-17H,7-8H2,1-3H3;1-2,5-6H,(H,7,8)(H,9,10)/t2*12-;1-,2-/m001/s1 |

Clé InChI |

VNVNZKCCDVFGAP-FPDJQMMJSA-N |

SMILES |

CC(C)(C)NCC(C1=CC(=C(C=C1)O)CO)O.C(C(C(=O)O)O)(C(=O)O)O |

SMILES isomérique |

CC(C)(C)NC[C@@H](C1=CC(=C(C=C1)O)CO)O.CC(C)(C)NC[C@@H](C1=CC(=C(C=C1)O)CO)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |

SMILES canonique |

CC(C)(C)NCC(C1=CC(=C(C=C1)O)CO)O.CC(C)(C)NCC(C1=CC(=C(C=C1)O)CO)O.C(C(C(=O)O)O)(C(=O)O)O |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

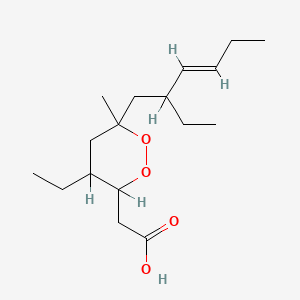

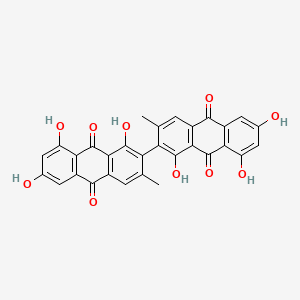

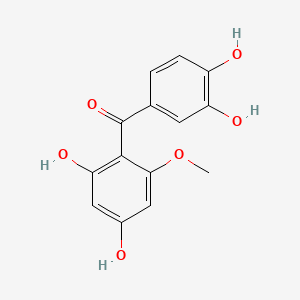

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(4-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]acetamide](/img/structure/B1244947.png)

![(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R,5R)-5-[1-(5-butyl-1,3-oxazol-2-yl)cyclopropyl]-5-hydroxypent-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B1244950.png)

![2-[[(2S,3R,5R,6S,8R,9R)-3,5,9-trimethyl-2-[(2S)-1-oxo-1-(1H-pyrrol-2-yl)propan-2-yl]-1,7-dioxaspiro[5.5]undecan-8-yl]methyl]-1,3-benzoxazole-4-carboxylic acid](/img/structure/B1244957.png)